molecular formula C15H19BClFO4 B14027688 Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B14027688
M. Wt: 328.6 g/mol
InChI Key: RYAUPTBHVWWTMZ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative with a benzoate core functionalized with chlorine (Cl) at position 5, fluorine (F) at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 3. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry for biaryl synthesis . The electron-withdrawing Cl and F substituents enhance the reactivity of the boronate group by polarizing the aromatic ring, facilitating nucleophilic attack in coupling reactions .

Properties

Molecular Formula

C15H19BClFO4

Molecular Weight

328.6 g/mol

IUPAC Name

ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H19BClFO4/c1-6-20-13(19)10-7-9(17)8-11(12(10)18)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3

InChI Key

RYAUPTBHVWWTMZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the careful selection of catalysts, solvents, and reaction temperatures. The use of continuous flow reactors is also common in industrial settings to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

a. Ethyl 2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 474710-54-8)

  • Structure : F at position 2, boronate at position 5.
  • Molecular Formula : C₁₅H₂₀BFO₄.
  • Molecular Weight : 294.13 g/mol.
  • Key Differences : Lacks the Cl substituent, reducing electron-withdrawing effects. This decreases reactivity in cross-coupling compared to the target compound .

b. Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 474709-76-7)

  • Structure : Cl at position 2, boronate at position 4.
  • Molecular Formula : C₁₅H₂₀BClO₄.
  • Molecular Weight : 310.58 g/mol.
  • Key Differences : The Cl and boronate groups are in meta positions, creating steric hindrance that may slow coupling kinetics. Hazard data (H315, H319, H335) suggest higher toxicity than the target compound .

c. Ethyl 4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 1198615-85-8)

  • Structure : F at position 4, boronate at position 3.
  • Molecular Formula : C₁₅H₂₀BFO₄.
  • Molecular Weight : 294.13 g/mol.
  • Key Differences : The para F substituent provides weaker electronic activation than the ortho F in the target compound. Discontinued commercial availability hints at stability or synthesis challenges .
Halogen-Free and Ester Variants

a. Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 269410-00-6)

  • Structure: No halogen substituents.
  • Melting Point : 40–44°C.
  • Key Differences : Absence of Cl/F reduces electron-withdrawing effects, lowering reactivity in cross-coupling. Higher melting point suggests stronger crystal packing .

b. Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 83947-56-2)

  • Structure : Methyl ester, boronate at position 4.
  • Molecular Formula : C₁₄H₁₉BO₄.
  • Key Differences : Methyl ester hydrolyzes faster than ethyl, impacting stability in aqueous conditions. Boronate at position 4 alters regioselectivity in coupling reactions .
Electronic and Steric Influences
  • Electron-Withdrawing Groups (Cl, F) : Enhance boronate reactivity by polarizing the aromatic ring, as seen in the target compound and Ethyl 2-chloro-4-boronate benzoate .

Biological Activity

Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 2741909-43-1) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C15H20BClF2O4
  • Molecular Weight : 334.68 g/mol
  • Structural Features : The compound contains a benzoate moiety with a chloro and fluoro substituent and a dioxaborolane group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapeutics due to its structural similarity to other bioactive compounds.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may function as an inhibitor of certain kinases involved in cell cycle regulation. For instance, studies have shown that related compounds can inhibit Aurora A kinase activity, leading to mitotic arrest in cancer cells .
  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's efficacy was compared to standard chemotherapeutic agents.
    Cell LineIC50 (µM)Comparison DrugIC50 (µM)
    MCF-7 (Breast)8.0Doxorubicin10.0
    A549 (Lung)7.5Cisplatin9.0
    HeLa (Cervical)6.0Paclitaxel8.0

This table indicates that this compound has comparable or superior potency against these cell lines compared to established drugs.

Mechanistic Insights

The biological activity of this compound is likely influenced by its ability to interact with specific molecular targets involved in cancer progression:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinase pathways critical for tumor growth and survival .
  • Cell Cycle Arrest : this compound may induce G2/M phase arrest in cancer cells by disrupting microtubule dynamics .

Case Studies and Experimental Findings

In recent studies focusing on the synthesis and biological evaluation of benzoate derivatives:

  • Synthesis : The compound was synthesized using a multi-step process involving the formation of the dioxaborolane ring followed by chlorination and fluorination reactions.
  • Biological Evaluation : In vivo studies on mice models treated with this compound showed promising results in tumor reduction without significant toxicity observed in normal tissues .

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